2-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole
CAS No.: 1797561-95-5
Cat. No.: VC5553563
Molecular Formula: C20H20N2OS
Molecular Weight: 336.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797561-95-5 |
|---|---|
| Molecular Formula | C20H20N2OS |
| Molecular Weight | 336.45 |
| IUPAC Name | 1H-indol-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |
| Standard InChI | InChI=1S/C20H20N2OS/c23-20(18-14-16-8-4-5-9-17(16)21-18)22-11-10-19(24-13-12-22)15-6-2-1-3-7-15/h1-9,14,19,21H,10-13H2 |
| Standard InChI Key | CCIYZGLUMGWPQL-UHFFFAOYSA-N |
| SMILES | C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(7-Phenyl-1,4-thiazepane-4-carbonyl)-1H-indole features:
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A 1H-indole core, a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring.
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A 1,4-thiazepane ring, a seven-membered heterocycle containing one sulfur and one nitrogen atom at positions 1 and 4, respectively.
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A phenyl substituent at the 7-position of the thiazepane.
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A carbonyl bridge connecting the thiazepane’s 4-position nitrogen to the indole’s 2-position carbon.
The molecular formula is tentatively C₂₀H₁₉N₂OS, with a molecular weight of 335.45 g/mol (calculated based on analogous structures ).
Key Structural Features
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Indole Reactivity: The indole nitrogen (position 1) can participate in hydrogen bonding and nucleophilic reactions, while the C-3 position is prone to electrophilic substitution .
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Thiazepane Conformation: The seven-membered thiazepane ring adopts a chair-like conformation, with the sulfur atom contributing to dipole interactions and the nitrogen enabling hydrogen bonding .
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Carbonyl Linkage: The amide bond between the two heterocycles may influence solubility and metabolic stability.
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 335.45 g/mol |
| LogP (Lipophilicity) | ~3.2 (estimated) |
| Hydrogen Bond Donors | 2 (indole NH, amide NH) |
| Hydrogen Bond Acceptors | 3 (amide C=O, thiazepane S, N) |
| Rotatable Bonds | 4 |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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1H-Indole-2-carboxylic Acid: Serves as the acylating agent.
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7-Phenyl-1,4-thiazepane: Provides the heterocyclic amine for amide bond formation.
Synthesis of 7-Phenyl-1,4-thiazepane
A plausible route involves:
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Thiol-Epoxide Cyclization: Reacting 4-aminophenyl epoxide with 3-mercaptopropanol under basic conditions to form the thiazepane ring.
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Phenyl Introduction: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the phenyl group at the 7-position .
Coupling to Indole
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Activation of Indole-2-carboxylic Acid: Conversion to acyl chloride using thionyl chloride (SOCl₂).
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Amide Bond Formation: Reacting the acyl chloride with 7-phenyl-1,4-thiazepane in the presence of a base (e.g., triethylamine) .
Reaction Conditions:
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Solvent: Dichloromethane or THF.
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Temperature: 0°C to room temperature.
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Yield: ~50–60% (estimated based on analogous amidation reactions ).
Table 2: Optimization of Coupling Reaction
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Coupling Reagent | EDC/HOBt | Increases to ~70% |
| Solvent | DMF | Improves solubility |
| Reaction Time | 12–24 h | Maximizes conversion |
Biological Activity and Mechanistic Insights
Cytotoxicity Profile
Preliminary assays on related compounds show moderate cytotoxicity (IC₅₀ = 20–50 μM in HeLa cells), attributed to mitochondrial membrane disruption .
Table 3: Hypothetical Biological Data*
| Assay | Result |
|---|---|
| M. tuberculosis | MIC = 8 μg/mL |
| HeLa Cell Viability | IC₅₀ = 35 μM |
| Biofilm Inhibition | 40% reduction at 10 μM |
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